molecular formula C25H20N6O2 B459468 BENZYL (8S,8AR)-6-AMINO-5,7,7-TRICYANO-8-(PYRIDIN-4-YL)-1,3,8,8A-TETRAHYDROISOQUINOLINE-2-CARBOXYLATE CAS No. 304013-03-4

BENZYL (8S,8AR)-6-AMINO-5,7,7-TRICYANO-8-(PYRIDIN-4-YL)-1,3,8,8A-TETRAHYDROISOQUINOLINE-2-CARBOXYLATE

Cat. No.: B459468
CAS No.: 304013-03-4
M. Wt: 436.5g/mol
InChI Key: FRBMZJZAGOSBMK-FCHUYYIVSA-N
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Description

Benzyl 6-amino-5,7,7-tricyano-8-(4-pyridinyl)-3,7,8,8a-tetrahydro-2(1H)-isoquinolinecarboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as amino, cyano, and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZYL (8S,8AR)-6-AMINO-5,7,7-TRICYANO-8-(PYRIDIN-4-YL)-1,3,8,8A-TETRAHYDROISOQUINOLINE-2-CARBOXYLATE typically involves multi-step organic reactions. The starting materials and reagents used in the synthesis can vary, but common steps include:

    Formation of the Isoquinoline Core: This step involves the cyclization of appropriate precursors to form the isoquinoline core structure.

    Introduction of Cyano Groups: The cyano groups are introduced through nucleophilic substitution reactions using reagents such as cyanide salts.

    Amination: The amino group is introduced through amination reactions, often using amines or ammonia under suitable conditions.

    Pyridinyl Substitution: The pyridinyl group is introduced through substitution reactions, typically using pyridine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl 6-amino-5,7,7-tricyano-8-(4-pyridinyl)-3,7,8,8a-tetrahydro-2(1H)-isoquinolinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Cyanide salts, amines, pyridine derivatives.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound.

Scientific Research Applications

Benzyl 6-amino-5,7,7-tricyano-8-(4-pyridinyl)-3,7,8,8a-tetrahydro-2(1H)-isoquinolinecarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of BENZYL (8S,8AR)-6-AMINO-5,7,7-TRICYANO-8-(PYRIDIN-4-YL)-1,3,8,8A-TETRAHYDROISOQUINOLINE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-amino-8-(biphenyl-4-yl)-5,7,7-tricyano-3,7,8,8a-tetrahydroisoquinoline-2(1H)-carboxylate
  • Methyl 4-(6-amino-5,7,7-tricyano-2-methyl-1,2,3,7,8,8a-hexahydroisoquinolin-8-yl)phenoxy]acetamide

Uniqueness

Benzyl 6-amino-5,7,7-tricyano-8-(4-pyridinyl)-3,7,8,8a-tetrahydro-2(1H)-isoquinolinecarboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

304013-03-4

Molecular Formula

C25H20N6O2

Molecular Weight

436.5g/mol

IUPAC Name

benzyl (8S,8aR)-6-amino-5,7,7-tricyano-8-pyridin-4-yl-1,3,8,8a-tetrahydroisoquinoline-2-carboxylate

InChI

InChI=1S/C25H20N6O2/c26-12-20-19-8-11-31(24(32)33-14-17-4-2-1-3-5-17)13-21(19)22(18-6-9-30-10-7-18)25(15-27,16-28)23(20)29/h1-10,21-22H,11,13-14,29H2/t21-,22+/m0/s1

InChI Key

FRBMZJZAGOSBMK-FCHUYYIVSA-N

Isomeric SMILES

C1C=C2[C@H](CN1C(=O)OCC3=CC=CC=C3)[C@H](C(C(=C2C#N)N)(C#N)C#N)C4=CC=NC=C4

SMILES

C1C=C2C(CN1C(=O)OCC3=CC=CC=C3)C(C(C(=C2C#N)N)(C#N)C#N)C4=CC=NC=C4

Canonical SMILES

C1C=C2C(CN1C(=O)OCC3=CC=CC=C3)C(C(C(=C2C#N)N)(C#N)C#N)C4=CC=NC=C4

Origin of Product

United States

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